Tris(4-methylphenyl)phosphine Oxide CAS number 797-70-6
Tris(4-methylphenyl)phosphine Oxide CAS number 797-70-6
An In-depth Technical Guide to Tris(4-methylphenyl)phosphine Oxide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Tris(4-methylphenyl)phosphine Oxide (CAS 797-70-6), a versatile organophosphorus compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data recitation to offer field-proven insights into its properties, synthesis, applications, and handling. We will explore the causal relationships behind its utility, from its electronic and steric profile to its emerging role in pharmaceutical design.
Core Molecular Identity and Physicochemical Profile
Tris(4-methylphenyl)phosphine Oxide, also known as Tri-p-tolylphosphine oxide, is an organophosphorus compound where a central phosphorus atom is double-bonded to an oxygen atom and single-bonded to three p-tolyl (4-methylphenyl) groups.[1][2] This structure is fundamental to its chemical behavior. The presence of the three methyl groups on the phenyl rings distinguishes it from its more common analogue, triphenylphosphine oxide (TPPO), imparting increased steric bulk and altered electronic properties that influence its reactivity and solubility.[2]
It typically presents as a white to off-white crystalline solid and is valued for its high thermal stability.[2][3]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source(s) |
| CAS Number | 797-70-6 | [1][4] |
| Molecular Formula | C₂₁H₂₁OP | [1][3][4] |
| Molecular Weight | 320.37 g/mol | [3][4] |
| Exact Mass | 320.133002287 Da | [1] |
| Appearance | White to almost white powder/crystal | [2][3] |
| Melting Point | 143-144 °C | [5] |
| Boiling Point | 490 °C at 760 mmHg | [5] |
| Flash Point | 250.2 °C | [5] |
| Density | 1.12 g/cm³ | [5] |
| Solubility | Soluble in organic solvents like dichloromethane and acetone.[2] | [2] |
| XLogP3 | 5.1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
Synthesis and Spectroscopic Characterization
Understanding the synthesis and analytical profile of a reagent is critical for its effective use and for troubleshooting experimental outcomes.
Synthetic Pathway: Oxidation of Tri(p-tolyl)phosphine
The most direct and common laboratory synthesis of Tris(4-methylphenyl)phosphine Oxide involves the oxidation of its corresponding phosphine, Tris(4-methylphenyl)phosphine (CAS 1038-95-5). This transformation is often unintentional, as the phosphine is sensitive to air, but can be performed deliberately using various oxidizing agents.[6]
A typical workflow is outlined below. The choice of oxidant (e.g., hydrogen peroxide, air) allows for controlled conversion under relatively mild conditions.
Caption: General workflow for the synthesis of Tris(4-methylphenyl)phosphine Oxide.
Spectroscopic Fingerprint
Confirming the identity and purity of the compound is achieved through standard spectroscopic methods.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Shows characteristic signals for the aromatic protons in the 7-8 ppm region and a distinct singlet for the methyl protons around 2.4 ppm.
-
¹³C NMR: Displays signals for the aromatic carbons, with the carbon attached to phosphorus showing coupling (JP-C), and a signal for the methyl carbon.[7]
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³¹P NMR: This is the most definitive technique. Tris(4-methylphenyl)phosphine Oxide exhibits a single resonance typically in the range of δ 25-35 ppm (in CDCl₃), clearly distinguishing it from the starting phosphine (approx. δ -7 ppm).[7]
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1180-1200 cm⁻¹ is characteristic of the P=O stretching vibration, providing clear evidence of the phosphine oxide functionality.[1]
-
Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight, confirming the overall structure.[1]
Applications in Research and Development
The utility of Tris(4-methylphenyl)phosphine Oxide spans organic synthesis, materials science, and, increasingly, drug development.
Ligand and Reagent in Organic Synthesis
While often considered a byproduct of reactions using the parent phosphine (e.g., Wittig, Mitsunobu reactions), phosphine oxides themselves can act as ligands in coordination chemistry or as catalysts in certain transformations.[2] The electronic properties, modified by the electron-donating methyl groups, can influence the reactivity of coordinated metal centers.[2]
However, its most frequent role is that of a byproduct that must be removed. Its physical properties—crystalline nature and moderate polarity—are key to its separation from less polar reaction products.
The removal of phosphine oxide byproducts is a classic purification challenge. The increased solubility of Tris(4-methylphenyl)phosphine Oxide compared to TPPO in some solvents can require modified strategies.
Objective: To separate Tris(4-methylphenyl)phosphine Oxide from a non-polar desired product post-reaction.
Methodology: Selective Precipitation & Filtration
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Concentration: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid residue.
-
Solvent Selection: Add a minimal volume of a polar solvent in which the desired product is soluble but the phosphine oxide is not, such as diethyl ether. Alternatively, for very non-polar products, suspend the residue in a non-polar solvent like hexane or a hexane/ether mixture.[8] This step exploits the difference in polarity. The phosphine oxide, being more polar than the target compound, will be less soluble.
-
Precipitation: Stir the resulting slurry vigorously at room temperature or cool to 0°C for 30-60 minutes to maximize the precipitation of Tris(4-methylphenyl)phosphine Oxide.
-
Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel.
-
Washing: Wash the collected solid (the phosphine oxide) with a small amount of the cold solvent used for precipitation to recover any occluded product.
-
Isolation: The desired non-polar product is in the filtrate. Concentrate the filtrate under reduced pressure to isolate the purified product. Purity can be checked via TLC or ¹H NMR.
Caption: Decision workflow for purifying a non-polar compound from the byproduct.
Role in Drug Development and Medicinal Chemistry
The phosphine oxide functional group is gaining significant attention in modern drug design.[9] Historically rare in pharmaceuticals, its value was highlighted by the FDA approval of brigatinib in 2017, an anticancer drug containing a dimethylphosphine oxide moiety.[9]
Key Advantages of the Phosphine Oxide Moiety:
-
Strong H-Bond Acceptor: The P=O group is a powerful hydrogen bond acceptor, enabling strong interactions with biological targets like enzyme active sites.[9]
-
Improved Physicochemical Properties: Incorporating a phosphine oxide group can dramatically increase the aqueous solubility and reduce the lipophilicity of a parent molecule, which are critical parameters for bioavailability and pharmacokinetics.[9]
-
Metabolic Stability: The polarity imparted by the phosphine oxide group often leads to improved metabolic stability, increasing the half-life of a compound in human liver microsomes.[9]
-
Structural Versatility: The tetrahedral phosphorus center allows for three vectors of derivatization, providing a rigid and predictable scaffold for building complex molecular architectures.[9]
While Tris(4-methylphenyl)phosphine Oxide itself is not a drug, it serves as a model compound and potential building block for exploring these principles. Researchers designing novel therapeutics can use it or its derivatives to introduce the phosphine oxide functional group to improve a lead compound's drug-like properties.
Safety and Handling
As a laboratory chemical, Tris(4-methylphenyl)phosphine Oxide requires careful handling.[4][10]
-
Hazards: It is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Rinse mouth with water and consult a physician.[11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
Tris(4-methylphenyl)phosphine Oxide (CAS 797-70-6) is more than a simple chemical reagent; it is a compound with a distinct identity shaped by its steric and electronic properties. While often encountered as a byproduct in organic synthesis, its unique characteristics make it a subject of interest in materials science and a valuable functional group in the rational design of modern pharmaceuticals. Understanding its synthesis, analytical profile, and the logic behind its purification and application empowers researchers to utilize it effectively and safely in their scientific endeavors.
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